Molecular Weight and Predicted LogP Differentiation from 4-Formylmorpholine
4-Morpholinecarboxaldehyde, 3-(2-propenyl)-(9CI) has a molecular weight of 155.19 g/mol, compared to 115.13 g/mol for the unsubstituted 4-formylmorpholine (CAS 4394-85-8), a mass differential of +40.06 Da attributable to the 3-allyl group [1]. The predicted LogP of the target compound is -0.08 (ChemSrc estimation), whereas 4-formylmorpholine has a reported or predicted LogP of approximately 0.05 [1]. The introduction of the allyl group thus slightly increases lipophilicity, which may influence membrane permeability or protein binding in a medicinal chemistry context. However, these LogP values are computed rather than experimentally determined, and no octanol-water partition coefficient measurements for the target compound were found in the literature.
| Evidence Dimension | Molecular weight and predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 155.19 g/mol; Predicted LogP = -0.08 |
| Comparator Or Baseline | 4-Formylmorpholine (CAS 4394-85-8): MW = 115.13 g/mol; Predicted LogP ≈ 0.05 |
| Quantified Difference | ΔMW = +40.06 g/mol (34.8% increase); ΔLogP ≈ -0.13 log units (predicted) |
| Conditions | Computed physicochemical properties; sources: ChemSrc (target) and ChemSpider/PubChem (comparator) |
Why This Matters
The substantial molecular weight difference ensures unambiguous identity verification by LC-MS or GC-MS, while the modest LogP shift may affect chromatographic retention and solubility in ways relevant to purification and formulation development.
- [1] ChemSrc. 4-Morpholinecarboxaldehyde,3-(2-propenyl)- (9CI). CAS 813433-69-1. Accessed April 2026. View Source
